1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid
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Overview
Description
1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid is a complex organic compound characterized by its unique indeno-pyran structure
Preparation Methods
The synthesis of 1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid involves several steps. One common method includes the reaction of indanone with a suitable pyran derivative under acidic conditions. The reaction typically requires a catalyst such as methanesulfonic acid and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups depending on the reagents used
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid can be compared with similar compounds such as:
1-Methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid: This compound has a similar indole structure but differs in its biological activity and reactivity.
2,2-Dimethyl-2,3-dihydroindeno[1,2-b]pyran-4,5-dione: This compound shares the indeno-pyran skeleton but has different functional groups, leading to distinct chemical properties.
Properties
CAS No. |
57932-09-9 |
---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-methyl-4,5-dihydro-3H-indeno[1,2-c]pyran-1-carboxylic acid |
InChI |
InChI=1S/C14H14O3/c1-14(13(15)16)12-10(6-7-17-14)8-9-4-2-3-5-11(9)12/h2-5H,6-8H2,1H3,(H,15,16) |
InChI Key |
CXEHOJZJWCTASM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCO1)CC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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